molecular formula C17H22N4O B1675648 1-Methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-1H-indazole-3-carboxamide CAS No. 119193-37-2

1-Methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-1H-indazole-3-carboxamide

Cat. No. B1675648
M. Wt: 298.4 g/mol
InChI Key: DDHAJFBBJWHSBR-UHFFFAOYSA-N
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Description

The compound “1-Methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-1H-indazole-3-carboxamide” is a type of azaindoiylidene derivative . These derivatives are active as kinase inhibitors and are used in the treatment of diseases linked to abnormal cell growth, such as cancer .


Molecular Structure Analysis

The molecular structure of “1-Methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-1H-indazole-3-carboxamide” is complex, with multiple rings and functional groups. It contains a bicyclic octane ring, an indazole ring, and a carboxamide group .

properties

IUPAC Name

1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-20-12-7-8-13(20)10-11(9-12)18-17(22)16-14-5-3-4-6-15(14)21(2)19-16/h3-6,11-13H,7-10H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHAJFBBJWHSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922885
Record name 1-Methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-1H-indazole-3-carboxamide

CAS RN

119193-37-2
Record name LY 278584
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119193372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-1H-indazole-3-carboxamide
Reactant of Route 2
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1-Methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-1H-indazole-3-carboxamide
Reactant of Route 3
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1-Methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-1H-indazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-Methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-1H-indazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-Methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-1H-indazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-Methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-1H-indazole-3-carboxamide

Citations

For This Compound
61
Citations
DW Robertson, W Bloomquist, ML Cohen… - Journal of medicinal …, 1990 - ACS Publications
The advent of potent, highly selective 5HT3 receptor antagonists has stimulated considerable interestin 5HT3 receptor mediated physiology and pharmacology. To permit detailed …
Number of citations: 31 pubs.acs.org
CY Jeong, JI Choi, MH Yoon - European journal of pharmacology, 2004 - Elsevier
The contribution of 5-HT (5-hydroxytryptamine) receptor subtypes to the antinociception produced by intrathecal 5-HT in the formalin test was investigated in rats. Intrathecal 5-HT …
Number of citations: 151 www.sciencedirect.com
CL Qu, FQ Huo, FS Huang, YQ Li, JS Tang, H Jia - Neuroscience, 2008 - Elsevier
The present study examined the involvement of 5-HT in the ventrolateral orbital cortex (VLO) on descending antinociception and determined which subtypes of 5-HT receptors mediated …
Number of citations: 33 www.sciencedirect.com
RL Klein, E Sanna, SJ McQuilkin, PJ Whiting… - European Journal of …, 1994 - Elsevier
Both 5-HT 3 receptor antagonists and benzodiazepine receptor ligands have effects on anxiety, and alter the behavioral action of ethanol. For these reasons, we tested the ability of …
Number of citations: 51 www.sciencedirect.com
L Castro, B Varjão, I Maldonado, I Campos… - Physiology & …, 2002 - Elsevier
In the present paper, we studied in rats the effect of third ventricle administration of m-chlorophenylbiguanide hydrochloride (1-(3-chlorophenyl)biguanide (m-CPBG), a selective 5-HT 3 …
Number of citations: 24 www.sciencedirect.com
JIF De Gobbi, G Martinez, SP Barbosa, TG Beltz… - Neuroscience, 2007 - Elsevier
The present study investigated the role of several 5-HT receptor subtypes in the lateral parabrachial nucleus (LPBN) in the control of sodium appetite (ie NaCl consumption). Male …
Number of citations: 16 www.sciencedirect.com
WA Hewlett, DE Schmidt, NS Mason, BL Trivedi… - Nuclear medicine and …, 1998 - Elsevier
In an effort to develop selective, high-affinity radioligands for the 5-HT-3 receptor, a series of homologues of 5-chloro-2,3-dimethoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide (2b) was …
Number of citations: 2 www.sciencedirect.com
Y Odagaki, R Toyoshima - Naunyn-Schmiedeberg's archives of …, 2006 - Springer
Receptor-mediated guanine nucleotide-binding regulatory protein (G protein) activation or functional coupling between receptors and G proteins has been investigated by means of …
Number of citations: 9 link.springer.com
AW Schmidt, SJ Peroutka - Molecular pharmacology, 1989 - Citeseer
A computer-based three-dimensional steric molecular model of the 5-hydroxytryptamine3(5-HT3) receptor pharmacophore was defined on the basis of radioligand binding data. …
Number of citations: 87 citeseerx.ist.psu.edu
A Ashoor, JC Nordman, D Veltri, KHS Yang… - … of Pharmacology and …, 2013 - ASPET
The effects of alcohol monoterpene menthol, a major active ingredient of the peppermint plant, were tested on the function of human 5-hydroxytryptamine type 3 (5-HT 3 ) receptors …
Number of citations: 55 jpet.aspetjournals.org

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